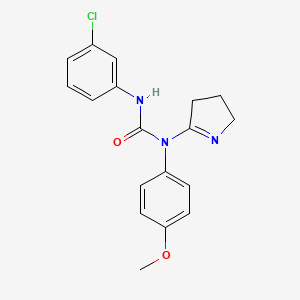
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 343.81 g/mol
The compound features a chlorophenyl group, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that urea derivatives like this compound may act as enzyme inhibitors and receptor modulators. These interactions can influence cellular pathways associated with diseases such as cancer and inflammation. The specific binding affinity to molecular targets is crucial for understanding its therapeutic potential.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The IC₅₀ values for these activities are critical for evaluating efficacy.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Inhibition of growth |
| HT29 | 10.0 | Induction of apoptosis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Aurora-A Kinase Inhibition : Preliminary studies suggest that it may inhibit Aurora-A kinase with an IC₅₀ value in the low micromolar range, which is significant given the role of this kinase in cell cycle regulation and tumor growth.
Study 1: Cytotoxicity Evaluation
In a study published in MDPI, researchers evaluated the cytotoxic potential of various urea derivatives against multiple cancer cell lines. The study highlighted that compounds with similar structural motifs to this compound exhibited promising results in reducing cell viability.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound induces DNA damage in cancer cells through the formation of reactive oxygen species (ROS). This oxidative stress leads to apoptosis, making it a candidate for further development as an anticancer agent.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-9-7-15(8-10-16)22(17-6-3-11-20-17)18(23)21-14-5-2-4-13(19)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGDGLNNOFWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














